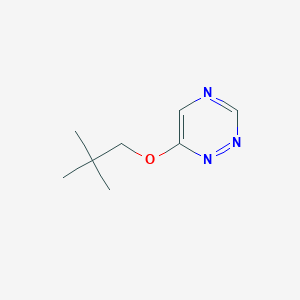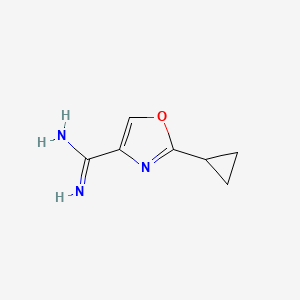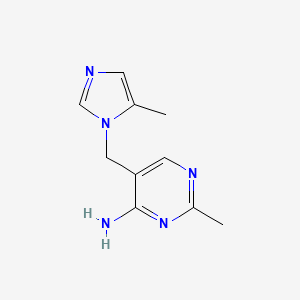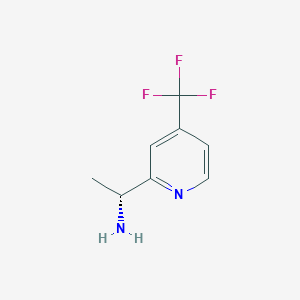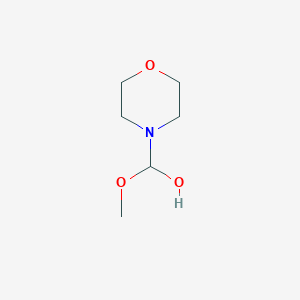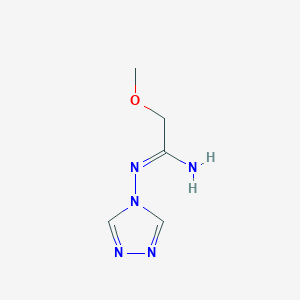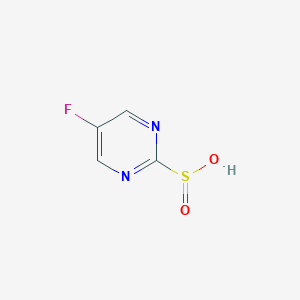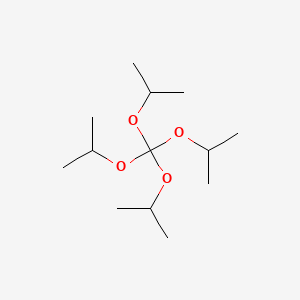![molecular formula C36H35ClFN5O4S B13108128 Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound. It features a variety of functional groups, including a carbamate, an imidazole, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core, the introduction of the chloro and fluoro substituents, and the attachment of the cyclopropylthiophen-2-yl group. Each step would require specific reagents and conditions, such as:
Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core: This might involve a cyclization reaction using a suitable precursor.
Introduction of chloro and fluoro substituents: Halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Attachment of the cyclopropylthiophen-2-yl group: This could involve a coupling reaction, possibly using a palladium catalyst.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like chromatography or crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of specific functional groups, such as the imidazole ring.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity could be explored for applications in drug discovery and development.
Medicine
If the compound exhibits pharmacological properties, it could be investigated as a potential therapeutic agent for various diseases.
Industry
The compound might find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate: This compound shares structural similarities with other carbamate-containing molecules.
Other benzo[5,6][1,3]oxazino[3,4-a]indole derivatives: These compounds might exhibit similar chemical reactivity and biological activity.
Uniqueness
The unique combination of functional groups and substituents in this compound distinguishes it from other similar molecules, potentially leading to unique chemical and biological properties.
特性
分子式 |
C36H35ClFN5O4S |
|---|---|
分子量 |
688.2 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[(2S)-2-[5-[10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C36H35ClFN5O4S/c1-18(2)32(41-36(45)46-3)34(44)42-12-4-5-26(42)33-39-17-24(40-33)20-14-23(38)31-27-15-21-13-22(37)8-9-25(21)43(27)35(47-28(31)16-20)30-11-10-29(48-30)19-6-7-19/h8-11,13-19,26,32,35H,4-7,12H2,1-3H3,(H,39,40)(H,41,45)/t26-,32-,35?/m0/s1 |
InChIキー |
UNZINDKLMNRSMW-GYXHNOJXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
